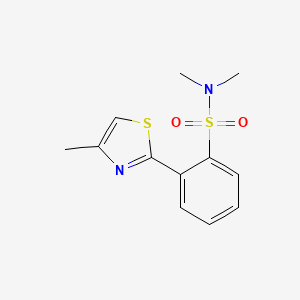
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, also known as EPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in aqueous solutions can be a limitation in certain experiments, and further studies are needed to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential use in combination with other drugs. Additionally, more studies are needed to determine its potential applications in agriculture and industry, such as in the development of new pesticides or materials.
Synthesemethoden
The synthesis of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone involves the reaction of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 3-phenyl-4-aminomorpholine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then converted to (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone through a series of steps involving protection and deprotection of functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-15(11-13(2)18-20)17(21)19-9-10-22-12-16(19)14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNTIWOMZWXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCOCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)



![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)